molecular formula C19H21FN4O2 B2534139 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034427-49-9

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2534139
M. Wt: 356.401
InChI Key: RJPZXZVWMQKIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a pyridazine ring, a piperazine ring, and a methoxyphenyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, for example, would introduce a level of rigidity to the molecule, which could influence its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the piperazine ring is known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Anticancer Activity

A series of compounds similar to the requested chemical, specifically [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, were synthesized using the reductive amination method. These compounds were tested for their in vitro anticancer activity against the human breast cancer cell line MDA-MB-435. The study found that two of these compounds demonstrated significant anticancer activity, showcasing the potential of such compounds in cancer research and treatment. This highlights the scientific interest in exploring the therapeutic applications of complex piperazine and cyclopropyl containing compounds like the one (Mallikarjuna et al., 2014).

Antituberculosis Studies

Additionally, the same set of compounds was evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Three compounds showed significant activity, including one that also had anticancer properties. This dual activity underscores the multifunctional potential of such chemical structures in addressing various infectious and chronic diseases (Mallikarjuna et al., 2014).

Synthesis and Optimization for Antituberculosis

In another study, a series of [4-(aryloxy)phenyl]cyclopropyl methanones, related to the requested compound, were synthesized and tested for their antituberculosis activity. Some of these compounds showed promising minimum inhibitory concentrations against Mycobacterium tuberculosis H37Rv, indicating the potential of cyclopropyl and piperazinyl containing compounds in developing new antituberculosis agents (Bisht et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c1-26-17-6-4-14(12-15(17)20)19(25)24-10-8-23(9-11-24)18-7-5-16(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPZXZVWMQKIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

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